molecular formula C7H6N4O2 B13468432 1-Azido-2-methyl-3-nitrobenzene

1-Azido-2-methyl-3-nitrobenzene

Cat. No.: B13468432
M. Wt: 178.15 g/mol
InChI Key: UZVKZWHAGGPGJC-UHFFFAOYSA-N
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Description

1-Azido-2-methyl-3-nitrobenzene is an aryl azide compound characterized by a benzene ring substituted with an azide (-N₃) group at position 1, a methyl (-CH₃) group at position 2, and a nitro (-NO₂) group at position 3. This structural arrangement confers unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in click chemistry and as a precursor for functional materials. Aryl azides are typically synthesized via diazotization or nucleophilic substitution reactions, as exemplified in general procedures for aryl azide preparation . The methyl group (electron-donating) and nitro group (electron-withdrawing) create a polarized electronic environment, influencing reactivity and stability compared to simpler aryl azides.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

1-azido-2-methyl-3-nitrobenzene

InChI

InChI=1S/C7H6N4O2/c1-5-6(9-10-8)3-2-4-7(5)11(12)13/h2-4H,1H3

InChI Key

UZVKZWHAGGPGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azido-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from readily available precursors.

Chemical Reactions Analysis

1-Azido-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include primary amines, carboxylic acids, and various nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 1-Azido-2-methyl-3-nitrobenzene primarily involves its reactive functional groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are known for their stability and biological activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. These molecular interactions and pathways contribute to the compound’s effects in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-Azido-2-methyl-3-nitrobenzene and related aryl azides:

Table 1: Comparative Analysis of Aryl Azides

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications CAS No. (if available)
This compound -N₃ (1), -CH₃ (2), -NO₂ (3) C₇H₆N₄O₂ Polarized electronic environment; potential for regioselective reactions N/A
1-Azido-4-nitrobenzene (2f) -N₃ (1), -NO₂ (4) C₆H₄N₄O₂ Higher thermal stability due to para-nitro group; used in photolabile applications N/A
1-Azido-2-(trifluoromethyl)benzene -N₃ (1), -CF₃ (2) C₇H₄F₃N₃ Strong electron-withdrawing CF₃ group enhances azide reactivity in cycloadditions N/A
1-(2-Azidoethyl)-3-nitrobenzene -CH₂CH₂N₃ (1), -NO₂ (3) C₈H₈N₄O₂ Azide on flexible ethyl chain; altered decomposition kinetics 223741-86-4
2-Azido-1,3-diiodo-5-nitrobenzene -N₃ (2), -I (1,3), -NO₂ (5) C₆H₂I₂N₄O₂ Halogen substituents enable halogen bonding; high molecular weight (432.9 g/mol) 85224-42-6

Electronic and Steric Effects

  • 1-Azido-4-nitrobenzene (2f): The para-nitro group creates a symmetrical electron-withdrawing effect, stabilizing the azide group and delaying thermal decomposition.
  • 1-Azido-2-(trifluoromethyl)benzene : The -CF₃ group at position 2 strongly withdraws electrons, increasing the electrophilicity of the azide. This enhances its reactivity in Huisgen cycloadditions compared to the methyl group in the target compound .

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